1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile
Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, which is attached to a cyclopentanecarbonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5th position.
Cyclopentanecarbonitrile Formation: The brominated intermediate is then reacted with cyclopentanecarbonitrile under specific conditions to form the final product.
The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the phenyl ring or the cyclopentanecarbonitrile moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopentanecarbonitrile moiety can also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)adamantane
- 1-(5-Bromo-2-methoxyphenyl)cyclohexanecarbonitrile
- 1-(5-Bromo-2-methoxyphenyl)cycloheptanecarbonitrile
Uniqueness
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and cyclopentanecarbonitrile moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYXLCESIEQIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CCCC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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